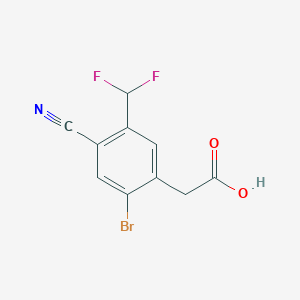

2-Bromo-4-cyano-5-(difluoromethyl)phenylacetic acid

CAS No.: 1805019-18-4

Cat. No.: VC2759793

Molecular Formula: C10H6BrF2NO2

Molecular Weight: 290.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805019-18-4 |

|---|---|

| Molecular Formula | C10H6BrF2NO2 |

| Molecular Weight | 290.06 g/mol |

| IUPAC Name | 2-[2-bromo-4-cyano-5-(difluoromethyl)phenyl]acetic acid |

| Standard InChI | InChI=1S/C10H6BrF2NO2/c11-8-2-6(4-14)7(10(12)13)1-5(8)3-9(15)16/h1-2,10H,3H2,(H,15,16) |

| Standard InChI Key | PPEWXSOSPPUSPG-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1C(F)F)C#N)Br)CC(=O)O |

| Canonical SMILES | C1=C(C(=CC(=C1C(F)F)C#N)Br)CC(=O)O |

Introduction

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Physical State | Crystalline solid | Typical for phenylacetic acids |

| Color | White to off-white | Common for similar compounds |

| Melting Point | 120-150°C | Based on related halogenated phenylacetic acids |

| Solubility in Water | Low | Due to hydrophobic substituents |

| Solubility in Organic Solvents | High in polar organic solvents | Typical for this class of compounds |

| Log P | 2.5-3.5 | Estimated based on substituent effects |

These properties would need experimental verification, as the specific combination of substituents in 2-Bromo-4-cyano-5-(difluoromethyl)phenylacetic acid may result in unique physical characteristics.

Comparison with Structural Analogs

The chemical behavior of 2-Bromo-4-cyano-5-(difluoromethyl)phenylacetic acid can be better understood by comparing it with structural analogs. The literature provides information about several related compounds that can serve as reference points.

2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid, a positional isomer of our target compound, differs only in the position of the cyano group (position 3 instead of 4). This seemingly minor difference can significantly affect the compound's properties due to changes in the electronic distribution and steric factors.

Similarly, 2-Bromo-2-phenylacetic acid lacks both the cyano and difluoromethyl groups, resulting in considerably different chemical properties and reactivity. The presence of electron-withdrawing groups like the cyano and difluoromethyl moieties in our target compound would enhance the acidity of the carboxylic acid group and affect its nucleophilicity.

Research on aryl acetamide derivatives has demonstrated that the position of substituents, particularly fluorine and other halogens, can significantly impact biological activity. For instance, the position of fluorine in certain phenylacetic acid derivatives has been shown to cause up to a 1000-fold shift in potency against biological targets . This suggests that the specific arrangement of substituents in 2-Bromo-4-cyano-5-(difluoromethyl)phenylacetic acid would give it unique chemical and biological properties compared to its isomers.

Synthesis and Preparation Methods

General Synthetic Routes

The synthesis of 2-Bromo-4-cyano-5-(difluoromethyl)phenylacetic acid would typically involve multi-step organic reactions. Based on the available literature, phenylacetic acid derivatives are commonly synthesized through processes involving diazotization reactions and subsequent hydrolysis .

A general synthetic route for phenylacetic acid compounds, as described in the patent literature, involves a two-step process:

Step 1: Diazotizing addition reaction

-

Starting with an appropriately substituted aniline compound

-

Reaction with vinylidene chloride in the presence of an acid, diazo reagent, phase transfer catalyst, and copper catalyst

-

Formation of a trichloroethyl intermediate

Step 2: Hydrolysis

-

Conversion of the trichloroethyl intermediate to the final phenylacetic acid compound under acidic conditions

This general approach could be adapted for the synthesis of 2-Bromo-4-cyano-5-(difluoromethyl)phenylacetic acid, starting with an aniline that already contains the necessary substituents or introducing them at appropriate stages of the synthesis .

Industrial Production Methods

For industrial-scale production of phenylacetic acid derivatives, more efficient methods are typically employed. Advanced catalytic processes may be used to enhance yield and purity. These methods often involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to efficiently introduce the desired functional groups.

The patent literature describes a specific method for preparing various phenylacetic acid compounds that could be adapted for our target compound . This method involves:

-

Reaction of a substituted aniline with vinylidene chloride in the presence of acid, a diazo reagent, and catalysts

-

Formation of a trichloroethyl intermediate

-

Hydrolysis under acidic conditions to obtain the final phenylacetic acid product

For 2-Bromo-4-cyano-5-(difluoromethyl)phenylacetic acid, this would require starting with an aniline precursor that already contains the bromo, cyano, and difluoromethyl groups in the correct positions, or introducing these groups through additional synthetic steps.

Challenges in Synthesis

The synthesis of highly functionalized compounds like 2-Bromo-4-cyano-5-(difluoromethyl)phenylacetic acid presents several challenges:

-

Regioselectivity: Ensuring that the substituents are introduced at the correct positions on the phenyl ring

-

Compatibility of functional groups: Managing potential interference between the different functional groups during synthesis

-

Purification: Separating the desired product from reaction byproducts and impurities

Chemical Reactivity

Common Reaction Pathways

Based on its structure, 2-Bromo-4-cyano-5-(difluoromethyl)phenylacetic acid would be expected to participate in various types of chemical reactions. The literature provides information about the reactivity of related phenylacetic acid derivatives that can be extrapolated to our target compound.

Key reaction pathways likely include:

Oxidation Reactions:

-

The compound can undergo oxidation to form corresponding derivatives

-

The presence of electron-withdrawing groups would modify the oxidation potential compared to unsubstituted phenylacetic acid

Reduction Reactions:

-

The cyano group can be reduced to an amine

-

The bromine can be removed reductively to form the dehalogenated product

-

Common reducing agents include lithium aluminum hydride for the cyano group and catalytic hydrogenation for debromination

Substitution Reactions:

-

The bromine atom can participate in nucleophilic substitution reactions

-

The acid moiety can undergo esterification, amidation, and other typical carboxylic acid reactions

-

The reactivity of the bromine would be influenced by the electron-withdrawing cyano and difluoromethyl groups

Structure-Activity Relationship

The structure-activity relationship (SAR) of phenylacetic acid derivatives has been extensively studied, particularly in the context of their biological activities. The search results provide valuable insights into how structural modifications affect the properties of these compounds .

Research on aryl acetamide derivatives has demonstrated that electron-withdrawing groups are generally preferred over electron-donating groups for enhanced biological activity . This suggests that the presence of bromine, cyano, and difluoromethyl groups in 2-Bromo-4-cyano-5-(difluoromethyl)phenylacetic acid would likely contribute positively to its potential biological activity.

The position of substituents on the phenyl ring has been shown to dramatically affect potency. For instance, fluorine substitution at different positions can cause up to a 1000-fold shift in the biological activity of certain phenylacetic acid derivatives . This highlights the importance of the specific substitution pattern in our target compound.

Role of Functional Groups

Each functional group in 2-Bromo-4-cyano-5-(difluoromethyl)phenylacetic acid contributes uniquely to its chemical behavior:

Bromine at Position 2:

-

Serves as a leaving group in various reactions

-

Increases the acidity of the alpha-hydrogen of the acetic acid moiety

-

Can participate in metal-catalyzed coupling reactions

Cyano Group at Position 4:

-

Strongly electron-withdrawing, affecting the electronic distribution in the molecule

-

Can be transformed into other functional groups (amides, amines, carboxylic acids)

-

Potentially participates in hydrogen bonding interactions

Difluoromethyl Group at Position 5:

-

Moderately electron-withdrawing

-

Enhances lipophilicity, potentially improving cellular uptake in biological systems

-

Provides metabolic stability compared to unfluorinated analogs

Research on fluorinated phenylacetic acid derivatives has demonstrated that fluorine substitution can significantly enhance potency . For example, the addition of fluorine to the 4-position of a phenyl ring improved potency by 18-fold in certain compounds, while the combination of fluorine with other substituents led to even more dramatic improvements . This suggests that the difluoromethyl group in our target compound would play a significant role in determining its chemical and biological properties.

Biological Activity and Applications

Research Applications

Beyond potential therapeutic applications, 2-Bromo-4-cyano-5-(difluoromethyl)phenylacetic acid could serve various research purposes:

Building Block in Organic Synthesis:

-

The functional groups present in the molecule provide multiple reactive sites for further derivatization

-

Could serve as an intermediate in the synthesis of more complex molecules with specific properties

Biochemical Probe:

-

The unique structure makes it suitable for studying enzyme interactions and protein-ligand dynamics

-

Could be used to investigate the role of specific binding domains in biological targets

Material Science Applications:

-

Phenylacetic acid derivatives are sometimes used in the development of specialty materials

-

The specific electronic properties conferred by the substituents might make it useful in certain applications

Structure-Activity Relationship in Biological Systems

Research on phenylacetic acid derivatives has revealed important insights into how structural features affect biological activity. These findings are relevant to understanding the potential biological properties of 2-Bromo-4-cyano-5-(difluoromethyl)phenylacetic acid.

Studies on aryl acetamide derivatives have shown that:

-

Electron-withdrawing groups generally enhance biological activity compared to electron-donating groups

-

2-substituted compounds tend to be less active than those with substituents at other positions

-

Fluorine plays a particularly important role in enhancing potency

For example, in one study, the addition of fluorine to the 4-position of phenylacetic acid derivatives improved potency by 18-fold, while placing fluorine at the 4-position of a 3-methyl compound resulted in a 34-fold improvement in activity . These findings suggest that the specific arrangement of substituents in 2-Bromo-4-cyano-5-(difluoromethyl)phenylacetic acid would significantly influence its biological properties.

The table below summarizes how various structural modifications might affect the biological activity of phenylacetic acid derivatives, based on studies of related compounds:

| Structural Modification | Effect on Biological Activity | Magnitude of Effect |

|---|---|---|

| Addition of F at 4-position | Increased potency | 18-fold improvement |

| Addition of F to 3-methyl compound | Dramatically increased potency | 34-fold improvement |

| Replacing methyl with CF₃ | Enhanced potency | 10-fold improvement |

| 2-substitution | Decreased activity | Generally inactive |

| Electron-withdrawing groups | Preferred over electron-donating | Significant improvement |

Comparative Analysis with Similar Compounds

Effect of Substitution Pattern

The substitution pattern on the phenyl ring significantly affects the properties of phenylacetic acid derivatives. Research on these compounds has demonstrated that the position of substituents can dramatically alter their chemical reactivity and biological activity.

For 2-Bromo-4-cyano-5-(difluoromethyl)phenylacetic acid, the specific arrangement of substituents would give it unique properties compared to its isomers. Based on studies of related compounds, we can make the following comparisons:

2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid:

-

Differs from our target compound only in the position of the cyano group

-

This seemingly minor difference could significantly affect its biological activity, as positional isomers often demonstrate vastly different potencies

2-Bromo-2-phenylacetic acid:

-

Lacks both the cyano and difluoromethyl groups

-

Would have substantially different chemical properties and reactivity compared to our target compound

Research on aryl acetamide derivatives has shown that compounds with substituents at position 2 tend to be less active than those with substituents at other positions . This suggests that the bromine at position 2 in our target compound might somewhat limit its biological activity, though this effect could be counterbalanced by the beneficial effects of the cyano and difluoromethyl groups at positions 4 and 5.

Influence of Fluorine Substitution

Fluorine substitution has been shown to play a particularly important role in determining the properties of phenylacetic acid derivatives. The search results provide extensive information about how fluorination affects these compounds .

Research has demonstrated that:

-

The addition of fluorine can cause significant changes in potency, with shifts of up to 1000-fold between regioisomers

-

Fluorine at the 4-position typically enhances potency, sometimes dramatically

-

The combination of fluorine with other substituents can lead to synergistic effects

For example, adding fluorine to the 4-position of an unsubstituted phenyl compound improved potency 18-fold, while adding fluorine to the 4-position of a 3-methyl compound resulted in a 34-fold improvement . These findings highlight the significant impact that fluorine substitution can have on the properties of phenylacetic acid derivatives.

In the case of 2-Bromo-4-cyano-5-(difluoromethyl)phenylacetic acid, the difluoromethyl group at position 5 would likely enhance lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties if used in a biological context.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume